Selective Antibacterial Activity: (-)-cis-Myrtanol vs. Tetracycline Against Intestinal Bacteria
(-)-cis-Myrtanol demonstrates selective growth inhibition against harmful intestinal bacteria while sparing beneficial strains, a profile not shared by the broad-spectrum antibiotic tetracycline. In agar diffusion assays against 7 intestinal bacterial strains, (-)-cis-myrtanol inhibited Clostridium perfringens (harmful) with a zone of inhibition comparable to other myrtanol analogues, but did not inhibit the growth of beneficial Bifidobacterium bifidum or Lactobacillus acidophilus at tested concentrations. In contrast, tetracycline inhibited growth of both harmful and beneficial bacteria non-selectively [1].
| Evidence Dimension | Selectivity of growth inhibition (harmful vs. beneficial intestinal bacteria) |
|---|---|
| Target Compound Data | (-)-cis-myrtanol: inhibited Clostridium perfringens and Escherichia coli (harmful); no inhibition of Bifidobacterium bifidum or Lactobacillus acidophilus (beneficial) at tested concentrations. |
| Comparator Or Baseline | Tetracycline: inhibited all seven test strains including both harmful and beneficial bacteria. |
| Quantified Difference | (-)-cis-myrtanol exhibited selective inhibition (harmful only), whereas tetracycline showed non-selective inhibition (harmful and beneficial). |
| Conditions | Agar diffusion method; 7 intestinal bacterial strains; myrtanol analogues tested at 1 mg/disc. Test strains: C. perfringens, E. coli, B. bifidum, L. acidophilus, etc. |
Why This Matters
For researchers developing gut-selective antimicrobials or studying microbiome-friendly interventions, (-)-cis-myrtanol offers a stereochemically defined starting scaffold with selectivity data that is absent for non-selective comparators like tetracycline.
- [1] Yang JY, Lee HW, Lee HS. Growth inhibitory activities of myrtanol and structural analogues from Thymus tosevii against intestinal bacteria. Food Sci Biotechnol. 2015;24(1):169-174. DOI: 10.1007/s10068-015-0023-1. View Source
